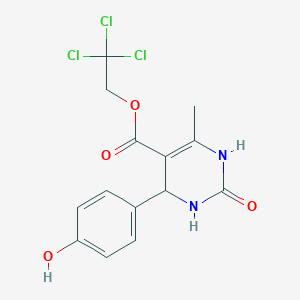
2,2,2-Trichloroethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trichloroethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a trichloroethyl group, a hydroxyphenyl group, and a tetrahydropyrimidine ring, making it a unique molecule with interesting chemical properties.
Métodos De Preparación
The synthesis of 2,2,2-Trichloroethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid with 2,2,2-trichloroethanol in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as dichloromethane and a dehydrating agent like dicyclohexylcarbodiimide (DCC) to facilitate esterification.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
2,2,2-Trichloroethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The trichloroethyl group can be reduced to ethyl groups using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,2,2-Trichloroethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trichloroethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyphenyl group can form hydrogen bonds with active site residues, while the trichloroethyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular pathways and biological effects.
Comparación Con Compuestos Similares
Similar compounds to 2,2,2-Trichloroethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate include:
1,1,1-Trichloro-2,2-bis(4-hydroxyphenyl)ethane: Known for its use in various industrial applications and its structural similarity.
1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane (DDT): A well-known pesticide with a similar trichloroethyl group but different biological activity.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
IUPAC Name |
2,2,2-trichloroethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl3N2O4/c1-7-10(12(21)23-6-14(15,16)17)11(19-13(22)18-7)8-2-4-9(20)5-3-8/h2-5,11,20H,6H2,1H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZRAUZWYJKICO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)O)C(=O)OCC(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[5-hydroxy-3-pyridin-3-yl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-3-phenylpropan-1-one](/img/structure/B4904046.png)
![6-chloro-7-[2-(4-methylphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4904057.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B4904060.png)
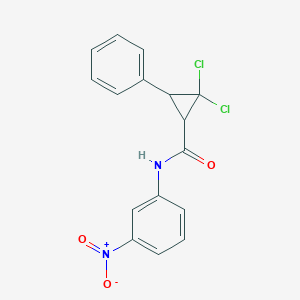
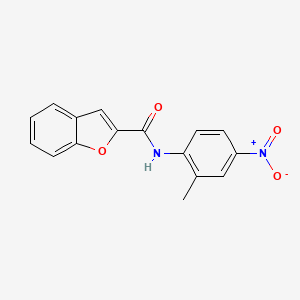
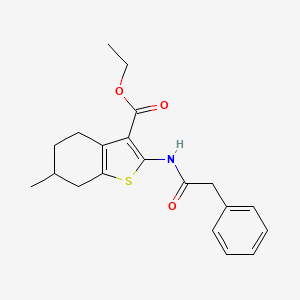
![1,4-DIMETHYL 2-[3-(METHOXYCARBONYL)-5-NITROBENZAMIDO]BENZENE-1,4-DICARBOXYLATE](/img/structure/B4904105.png)
![N'-dibenzo[a,c]phenazin-11-yl-N-(2-hydroxyethyl)-N-phenylurea](/img/structure/B4904111.png)
![(5Z)-5-[[3-[2-(2,4-dimethylphenoxy)ethoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4904112.png)
![methyl 3-[[2-[(5-benzyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B4904117.png)
![N-(3-METHOXYPROPYL)-2-[N-(3-NITROPHENYL)BENZENESULFONAMIDO]ACETAMIDE](/img/structure/B4904123.png)
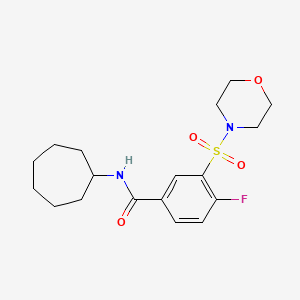
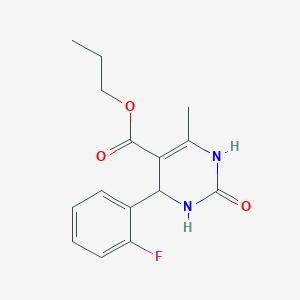
![1,3-DIMETHYL-5-[(3,4,5-TRIMETHOXYANILINO)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE](/img/structure/B4904140.png)
